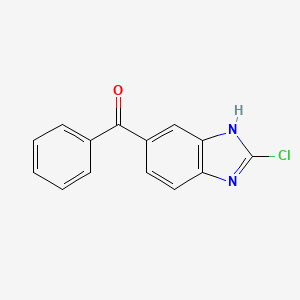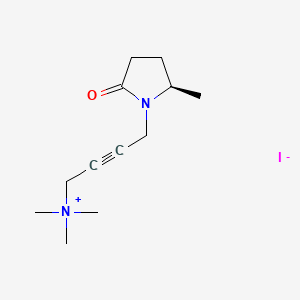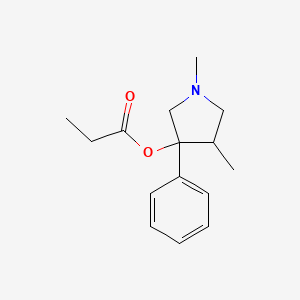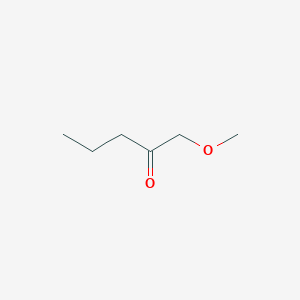silane CAS No. 104910-33-0](/img/structure/B14334936.png)
[(1-Ethoxy-3-phenylprop-1-en-1-yl)oxy](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Ethoxy-3-phenylprop-1-en-1-yl)oxysilane is an organosilicon compound characterized by the presence of an ethoxy group, a phenyl group, and a trimethylsilyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethoxy-3-phenylprop-1-en-1-yl)oxysilane typically involves the reaction of 1-ethoxy-3-phenylprop-1-en-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring strict control of reaction conditions to maintain product purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Ethoxy-3-phenylprop-1-en-1-yl)oxysilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can yield silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized silanes .
Applications De Recherche Scientifique
(1-Ethoxy-3-phenylprop-1-en-1-yl)oxysilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: Used in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism by which (1-Ethoxy-3-phenylprop-1-en-1-yl)oxysilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. The phenyl and ethoxy groups can also participate in interactions with other molecules, influencing the compound’s reactivity and selectivity .
Comparaison Avec Des Composés Similaires
(1-Ethoxy-3-phenylprop-1-en-1-yl)oxysilane can be compared with other similar compounds such as:
(1-Ethoxy-2-methyl-3-phenylprop-1-en-1-yl)oxysilane: This compound has a methyl group instead of a hydrogen atom at the 2-position, which can influence its reactivity and applications.
(1-Methoxy-3-phenylprop-1-en-1-yl)oxysilane: The methoxy group can alter the electronic properties of the compound, affecting its behavior in chemical reactions.
The uniqueness of (1-Ethoxy-3-phenylprop-1-en-1-yl)oxysilane lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a versatile reagent in various chemical processes.
Propriétés
Numéro CAS |
104910-33-0 |
|---|---|
Formule moléculaire |
C14H22O2Si |
Poids moléculaire |
250.41 g/mol |
Nom IUPAC |
(1-ethoxy-3-phenylprop-1-enoxy)-trimethylsilane |
InChI |
InChI=1S/C14H22O2Si/c1-5-15-14(16-17(2,3)4)12-11-13-9-7-6-8-10-13/h6-10,12H,5,11H2,1-4H3 |
Clé InChI |
FWEAEDOPZGASRB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=CCC1=CC=CC=C1)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1-Methylcyclopropyl)-2-[(Z)-phenyl-NNO-azoxy]benzene](/img/structure/B14334853.png)
![3-(But-3-en-1-yl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14334859.png)

![Acetic acid;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol](/img/structure/B14334884.png)

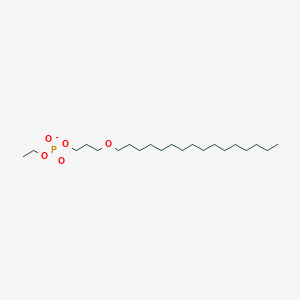
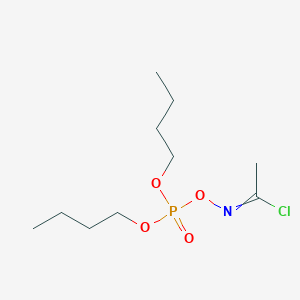

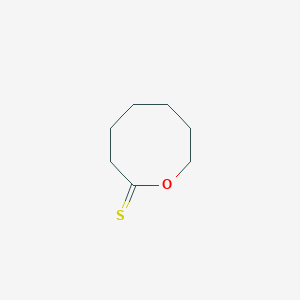
![2-[2-(2-Hydroxyphenyl)sulfanylethylsulfanyl]phenol](/img/structure/B14334921.png)
